dodecyl (7H-purin-6-ylsulfanyl)acetate
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Overview
Description
Dodecyl 2-(7H-purin-6-ylsulfanyl)acetate is an organic compound with the molecular formula C19H30N4O2S It is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-(7H-purin-6-ylsulfanyl)acetate typically involves the esterification of 2-(7H-purin-6-ylsulfanyl)acetic acid with dodecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an anhydrous solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of dodecyl 2-(7H-purin-6-ylsulfanyl)acetate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-(7H-purin-6-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dodecyl 2-(7H-purin-6-ylsulfanyl)ethanol.
Substitution: 2-(7H-purin-6-ylsulfanyl)acetic acid.
Scientific Research Applications
Dodecyl 2-(7H-purin-6-ylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving purine derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in targeting purine-related metabolic pathways.
Industry: Utilized in the development of novel materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of dodecyl 2-(7H-purin-6-ylsulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors that recognize purine derivatives. The compound may inhibit or activate specific pathways by binding to these targets, thereby modulating biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dodecyl acetate: A simpler ester with applications in pheromone formulations.
2-(7H-purin-6-ylsulfanyl)acetic acid: The parent acid of the ester.
Dodecyl sulfate: A surfactant with different functional properties.
Uniqueness
Dodecyl 2-(7H-purin-6-ylsulfanyl)acetate is unique due to its combination of a long alkyl chain and a purine derivative, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it versatile for various applications, particularly in systems where both solubility and biological activity are important.
Properties
Molecular Formula |
C19H30N4O2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
dodecyl 2-(7H-purin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C19H30N4O2S/c1-2-3-4-5-6-7-8-9-10-11-12-25-16(24)13-26-19-17-18(21-14-20-17)22-15-23-19/h14-15H,2-13H2,1H3,(H,20,21,22,23) |
InChI Key |
GWBDMEDFJRBYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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